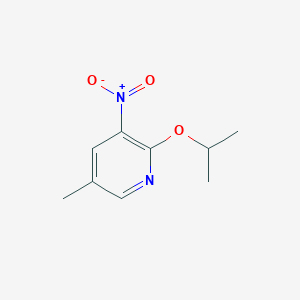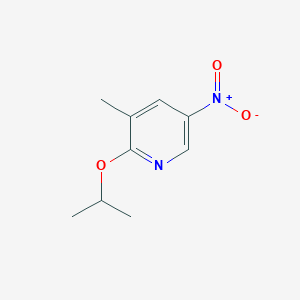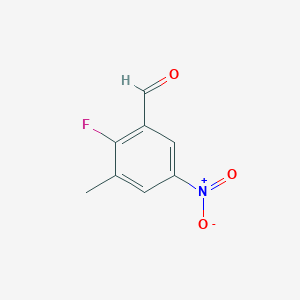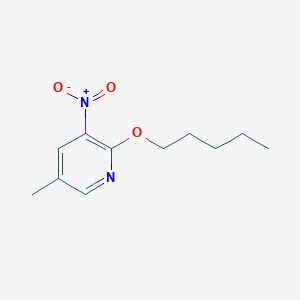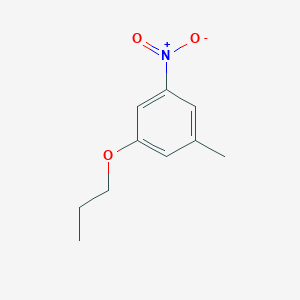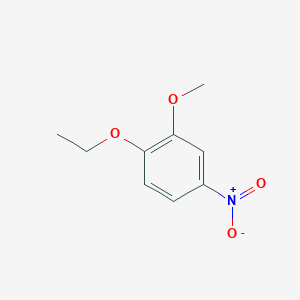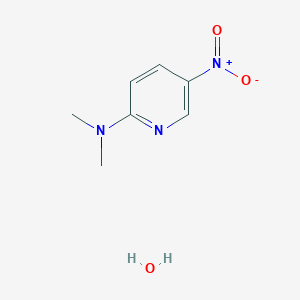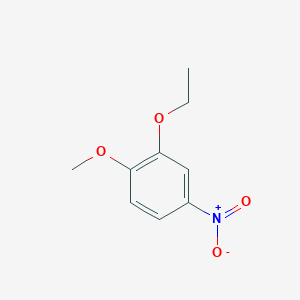
2-Ethoxy-1-methoxy-4-nitro-benzene
概述
描述
2-Ethoxy-1-methoxy-4-nitro-benzene is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol It is a disubstituted benzene derivative, characterized by the presence of ethoxy, methoxy, and nitro functional groups attached to the benzene ring
准备方法
The synthesis of 2-Ethoxy-1-methoxy-4-nitro-benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-1-methoxy-benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
2-Ethoxy-1-methoxy-4-nitro-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methoxy groups direct incoming electrophiles to specific positions on the benzene ring.
科学研究应用
2-Ethoxy-1-methoxy-4-nitro-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethoxy-1-methoxy-4-nitro-benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy and methoxy groups can influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways and cellular processes, making the compound and its derivatives valuable for research and development .
相似化合物的比较
2-Ethoxy-1-methoxy-4-nitro-benzene can be compared with other disubstituted benzene derivatives, such as:
1-Methoxy-4-nitrobenzene: Similar in structure but lacks the ethoxy group, which can influence its chemical reactivity and applications.
2-Ethoxy-1-methoxybenzene:
4-Nitroanisole: Contains a methoxy and nitro group but differs in the position of the substituents, affecting its reactivity and applications.
属性
IUPAC Name |
2-ethoxy-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGHLFPRFADKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


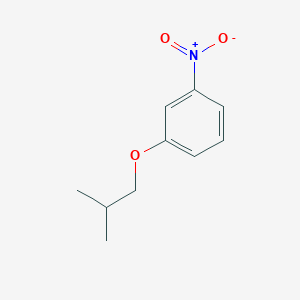
![1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene](/img/structure/B8026071.png)
![1-[(2-Methylpropyl)sulfanyl]-4-nitrobenzene](/img/structure/B8026076.png)
